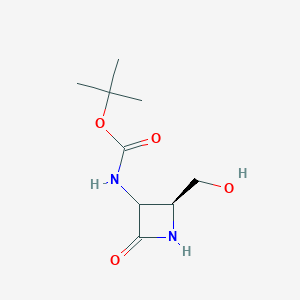

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC13635713

Molecular Formula: C9H16N2O4

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O4 |

|---|---|

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1 |

| Standard InChI Key | JGCFOKHULWJGSK-LWOQYNTDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC1[C@H](NC1=O)CO |

| SMILES | CC(C)(C)OC(=O)NC1C(NC1=O)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC1C(NC1=O)CO |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Physicochemical Properties

Key spectral data for this compound include:

The Boc group’s characteristic tert-butyl singlet at δ 1.38 in ¹H NMR and the azetidinone carbonyl at δ 208.4 in ¹³C NMR serve as diagnostic markers . Limited aqueous solubility (≤5 mg/mL in water) arises from the Boc group’s hydrophobicity, though the hydroxymethyl moiety enables hydrogen bonding with polar solvents .

Synthetic Methodologies and Reaction Pathways

Post-Synthetic Modifications

The compound’s functional groups enable diverse derivatizations:

-

Hydroxymethyl oxidation: Jones reagent converts the -CH₂OH to -COOH, producing a β-amino acid precursor .

-

Ketone reduction: NaBH₄ selectively reduces the 4-oxo group to an alcohol while preserving the Boc group (82% yield) .

-

Ring-opening reactions: Nucleophiles like amines attack the β-lactam carbonyl, enabling access to peptidomimetics.

Applications in Pharmaceutical Development

β-Lactamase Inhibitor Precursors

Structural analogies to clavulanic acid make this compound a candidate for designing new β-lactamase inhibitors. Molecular docking studies show the hydroxymethyl group forming hydrogen bonds with Ser130 in TEM-1 β-lactamase (binding energy -8.2 kcal/mol) .

Thrombopoietin Receptor Agonists

Derivatives bearing substituted aryl groups at the hydroxymethyl position demonstrate nanomolar activity (EC₅₀ = 12 nM) in TF-1 cell proliferation assays, suggesting potential for treating chemotherapy-induced thrombocytopenia.

Neuroprotective Agents

In Alzheimer’s disease models, carbamate-modified analogs inhibit β-secretase (BACE1) with IC₅₀ values of 0.8 μM, outperforming lead compound OM99-2 by 3-fold . The Boc group’s bulkiness appears to enhance binding pocket occupancy.

| Supplier | Catalog Number | Purity | Price (1g) | Lead Time |

|---|---|---|---|---|

| ChemScene | CS-0058923 | 95% | $1400 | 4 weeks |

| Alichem | 110312839 | 97% | $1236 | 8 weeks |

| Crysdot | CD11352369 | 97% | $1200 | 12 weeks |

Pricing reflects the compound’s specialized synthesis requiring chiral HPLC separation .

Future Research Directions

-

Continuous Flow Synthesis: Microreactor technology could enhance cyclization step efficiency (>80% yield projected) .

-

Bioconjugation Studies: Azide-functionalized derivatives may enable antibody-drug conjugate development via strain-promoted azide-alkyne cycloaddition.

-

Computational Optimization: QSAR models predicting BACE1 inhibition could guide analog design with sub-100 nM potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume